

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Cat. No.: B041054

[Get Quote](#)

In-Depth Technical Guide: N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine is a chemical compound of significant interest in the fields of agrochemical and pharmaceutical research.^{[1][2]} It is recognized as a key intermediate in the synthesis of neonicotinoid insecticides and serves as a metabolite of Acetamiprid.^{[2][3][4][5]} Its structural backbone, featuring a chloropyridine ring, provides a versatile scaffold for the development of novel bioactive molecules.^[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis protocols.

Molecular Structure and Properties

The molecular structure of **N-[(6-chloropyridin-3-yl)methyl]-N-methylamine** is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a methylaminomethyl group at the 3-position.

Molecular Formula: C₇H₉ClN₂^[6]

Molecular Weight: 156.61 g/mol [\[1\]](#)[\[6\]](#)

Canonical SMILES: CNCC1=CN=C(C=C1)Cl

InChI Key: XALCOJXGWJXWBL-UHFFFAOYSA-N[\[1\]](#)

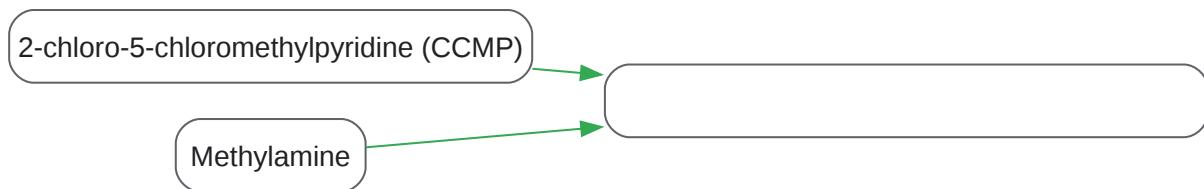
** IUPAC Name:** 1-(6-chloropyridin-3-yl)-N-methylmethanamine[\[1\]](#)

Fig 1. Molecular Structure

Physicochemical Data

A summary of the key physicochemical properties of **N-[(6-chloropyridin-3-yl)methyl]-N-methylamine** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₉ ClN ₂	[3] [4] [6]
Molecular Weight	156.615 g/mol	[3] [4]
Boiling Point	236.9 ± 25.0 °C (Predicted)	[3]
Density	1.149 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	8.08 ± 0.10 (Predicted)	[3]
LogP	1.84530	[3]
Solubility	DMSO (Slightly), Methanol (Sparingly)	[3]
Storage Temperature	Keep in dark place, Inert atmosphere, Store in freezer, under -20°C	[3]


Experimental Protocols

Synthesis of **N-[(6-chloropyridin-3-yl)methyl]-N-methylamine**

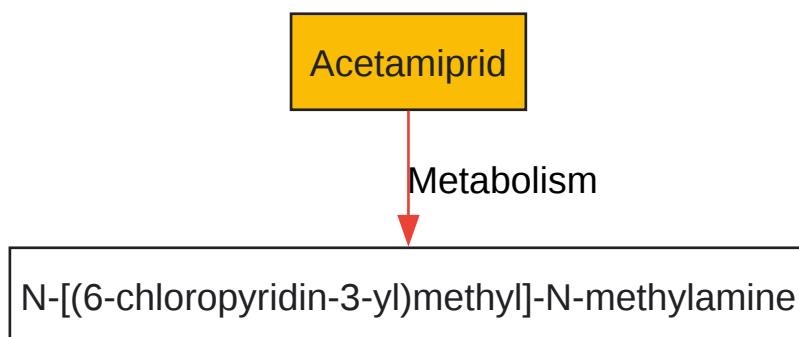
The synthesis of **N-[(6-chloropyridin-3-yl)methyl]-N-methylamine** is commonly achieved through the reaction of 2-chloro-5-chloromethylpyridine (CCMP) with methylamine.

Protocol:

- Reaction Setup: In a suitable reactor, dissolve 2-chloro-5-chloromethylpyridine (CCMP) in a polar aprotic solvent such as dimethylformamide (DMF).
- Addition of Methylamine: Under controlled alkaline conditions, add methylamine to the reaction mixture. The reaction is typically conducted at a temperature range of 50-80°C.[1]
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.
- Work-up and Isolation: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove any inorganic byproducts.
- Purification: The crude product is then purified by a suitable method, such as column chromatography or distillation, to yield pure **N-[(6-chloropyridin-3-yl)methyl]-N-methylamine**.

[Click to download full resolution via product page](#)

Fig 2. Synthesis Workflow


Biological Significance

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine is a known metabolite of the neonicotinoid insecticide, Acetamiprid.[3][4][5] The metabolic pathway involves the transformation of

Acetamiprid within the target organism. Its biological activities, including potential antimicrobial and antiparasitic effects, are areas of ongoing research.[1]

Role as a Metabolite of Acetamiprid

The compound is formed through the metabolic breakdown of Acetamiprid. This relationship is crucial for understanding the environmental fate and toxicology of Acetamiprid.

[Click to download full resolution via product page](#)

Fig 3. Metabolite Relationship

Applications in Research and Development

This compound serves as a versatile building block in medicinal chemistry for the development of targeted small molecules.[1] The chloropyridine core is instrumental in establishing key hydrogen bonding and coordination interactions, which are vital for structure-activity relationship (SAR) studies.[1] Researchers utilize this amine to synthesize novel active ingredients and molecular probes for neuropharmacological investigations.[1]

Conclusion

N-[6-chloropyridin-3-yl)methyl]-N-methylamine is a compound with significant utility in both the agrochemical and pharmaceutical industries. Its well-defined structure and reactive sites make it an ideal intermediate for the synthesis of a variety of complex molecules. The detailed protocols and data presented in this guide are intended to support researchers in their efforts to explore the full potential of this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-[(6-chloropyridin-3-yl)methyl]-N-methylamine | RUO [benchchem.com]
- 2. nbino.com [nbino.com]
- 3. lookchem.com [lookchem.com]
- 4. N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE | 120739-62-0 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scbt.com [scbt.com]
- To cite this document: BenchChem. [N-[(6-chloropyridin-3-yl)methyl]-N-methylamine molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041054#n-6-chloropyridin-3-yl-methyl-n-methylamine-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com